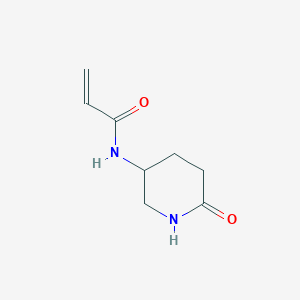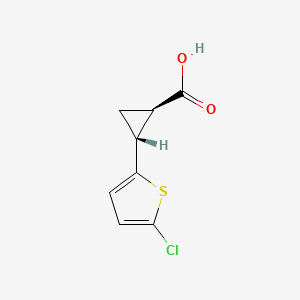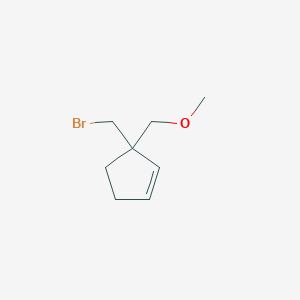
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one, also known as DIBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyranone family of compounds, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one involves the formation of a covalent bond between the compound and a specific amino acid residue on the target protein. This covalent bond stabilizes the protein-protein interaction, allowing for detailed analysis of the interaction.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of the proteasome, a complex involved in the degradation of proteins. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one in lab experiments is its specificity. The compound can be designed to target a specific protein or protein complex, allowing for highly selective experiments. However, one limitation of using this compound is its potential toxicity. The compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving 5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one. One area of interest is the development of new this compound derivatives with improved properties, such as increased specificity or reduced toxicity. Another potential direction is the use of this compound in the study of protein-protein interactions in complex biological systems, such as in vivo models. Additionally, this compound could be used in the development of new therapeutics for cancer and other diseases.
Synthesis Methods
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one can be synthesized using a variety of methods, including the reaction of 2-(indolin-1-ylmethyl)-4H-pyran-4-one with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting product can be purified using standard chromatographic techniques.
Scientific Research Applications
5-((2,5-dimethylbenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one has been found to have a variety of potential applications in scientific research. One of its most promising uses is as a tool for studying protein-protein interactions. This compound can be used to selectively crosslink two proteins that are in close proximity, allowing researchers to study their interactions in detail.
properties
IUPAC Name |
2-(2,3-dihydroindol-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-16-7-8-17(2)19(11-16)14-27-23-15-26-20(12-22(23)25)13-24-10-9-18-5-3-4-6-21(18)24/h3-8,11-12,15H,9-10,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRVTKJOSZFLFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)


![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783167.png)

![5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine](/img/structure/B2783172.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)


![N-[2-(4-chlorophenyl)ethyl]-2-[(2,2-dimethoxyethyl)amino]acetamide hydrochloride](/img/structure/B2783179.png)
![3-(4-chlorophenyl)-8-methoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2783180.png)